N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide
Description
Significance of the 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, owing to its unique physicochemical properties and broad-spectrum bioactivity. This five-membered heterocycle contains three nitrogen atoms, enabling diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and coordination with metal ions. Its tautomeric equilibrium between 1H- and 4H-forms further enhances its adaptability in binding pockets.
Clinically, 1,2,4-triazoles are integral to antifungal agents (e.g., voriconazole and posaconazole), antiviral drugs (e.g., ribavirin), and anticancer therapies (e.g., letrozole). Their mechanism often involves inhibition of cytochrome P450 enzymes, such as CYP51 in ergosterol biosynthesis, or modulation of tubulin polymerization in cancer cells. For example, triazole derivatives like 103e and 103h inhibit tubulin polymerization at nanomolar concentrations, inducing G2/M phase arrest in Jurkat cells.
The triazole ring also contributes to thermal stability and metabolic resistance, making it suitable for designing orally bioavailable drugs. Recent advancements have expanded its applications to material science, including metal-organic frameworks (MOFs) and corrosion inhibitors, though its medicinal potential remains paramount.
Table 1: Selected 1,2,4-Triazole-Based Drugs and Their Applications
| Drug Name | Therapeutic Class | Target/Mechanism |
|---|---|---|
| Voriconazole | Antifungal | CYP51 inhibition |
| Letrozole | Anticancer | Aromatase inhibition |
| Ribavirin | Antiviral | RNA polymerase inhibition |
| Posaconazole | Antifungal | Ergosterol biosynthesis disruption |
Sulfonamide-Triazole Conjugates: Design Rationale and Historical Context
Sulfonamides, first recognized for their antibacterial properties in the 1930s, are characterized by their sulfonyl (-SO~2~NH~2~) group, which confers acidity and hydrogen-bonding capacity. The integration of sulfonamides with 1,2,4-triazoles aims to synergize their pharmacological profiles, enhancing target affinity and overcoming resistance.
Early efforts focused on antibacterial hybrids, such as 8 , a 1,2,4-triazole-ciprofloxacin conjugate with potent activity against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. More recently, sulfonamide-triazole-glycoside hybrids like 7 and 9 demonstrated dual inhibition of VEGFR-2 and carbonic anhydrase isoforms (hCA IX/XII), achieving IC~50~ values of 1.33 μM and 7.6 nM, respectively, in anticancer assays. These hybrids leverage the sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase) and the triazole’s ability to stabilize protein-ligand interactions.
The design rationale for N,N-diethyl-3-(5-mercapto-4-phenyl-4H-triazol-3-yl)-benzenesulfonamide likely involves:
- Bioisosteric Replacement : Substituting the triazole’s 5-position with a mercapto (-SH) group to enhance metal-binding capacity.
- Hydrophobic Tailoring : Incorporation of a phenyl group at the 4-position to improve membrane permeability.
- Solubility Optimization : The N,N-diethylbenzenesulfonamide moiety balances hydrophilicity and lipophilicity.
Table 2: Evolution of Sulfonamide-Triazole Hybrids
Structural Features of the Target Compound: Key Functional Groups and Substituents
N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-triazol-3-yl)-benzenesulfonamide exhibits a multifunctional architecture:
1,2,4-Triazole Core :
- The 1,2,4-triazole ring serves as the central pharmacophore, with nitrogen atoms at positions 1, 2, and 4. The 5-mercapto (-SH) substituent enhances metal coordination, potentially enabling interactions with zinc-containing enzymes like carbonic anhydrase.
- The 4-phenyl group introduces hydrophobicity, favoring interactions with aromatic residues in target proteins (e.g., tubulin’s colchicine-binding site).
Benzenesulfonamide Moiety :
Spatial Arrangement :
- The meta position of the triazole relative to the sulfonamide on the benzene ring may optimize steric compatibility with enzymatic active sites.
Figure 1: Structural Breakdown of the Target Compound
S=O
|
O=S=O---C6H4---C3H6-N,N-Diethyl
|
1,2,4-Triazole
/ \
-SH (5) Ph (4)
Table 3: Functional Group Contributions
| Group | Role |
|---|---|
| 1,2,4-Triazole | Enzymatic inhibition, stability |
| 5-Mercapto (-SH) | Metal coordination, redox activity |
| 4-Phenyl | Hydrophobic interactions |
| N,N-Diethylsulfonamide | Solubility modulation, target affinity |
Properties
IUPAC Name |
N,N-diethyl-3-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-3-21(4-2)26(23,24)16-12-8-9-14(13-16)17-19-20-18(25)22(17)15-10-6-5-7-11-15/h5-13H,3-4H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDFLIJDHVEPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₂S₂ |
| Molar Mass | 388.51 g/mol |
| Density | 1.31 ± 0.1 g/cm³ |
| Boiling Point | 527.1 ± 60.0 °C |
| pKa | 5.15 ± 0.20 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that the compound possesses antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of the compound against several bacterial strains using the agar streak dilution method. The results indicated that it exhibited notable activity comparable to standard antibiotics such as Ciprofloxacin and Ketoconazole. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing effective inhibition at concentrations as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro assays demonstrated its effectiveness against several cancer cell lines, notably A549 lung cancer cells.
Research Findings
In a recent study, the compound displayed an IC50 value of approximately 40.89 µg/mL against A549 cells, indicating moderate cytotoxicity . Additionally, molecular docking studies suggested favorable interactions with key proteins involved in cancer progression, further supporting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the triazole ring and mercapto group plays a crucial role in enhancing its interaction with biological targets. Research indicates that compounds with electron-withdrawing groups tend to exhibit improved biological activities compared to those with electron-donating groups .
Comparison with Similar Compounds
Substituent Effects on the Triazole Ring
Analysis :
- The phenyl group in the target compound may enhance target binding affinity but reduce solubility compared to smaller substituents like ethyl .
- Amino or trifluoromethyl groups on analogous triazoles (e.g., in pyrazole derivatives) correlate with heightened anti-inflammatory activity, suggesting the target’s phenyl group might prioritize different pharmacological pathways .
Sulfonamide Substitution Patterns
Analysis :
- The diethylamino group in the target compound increases lipophilicity, which could enhance blood-brain barrier penetration but necessitate formulation adjustments for solubility .
- Isoxazole-linked sulfonamides (e.g., ) prioritize antimicrobial applications, whereas the target’s triazole moiety may broaden its therapeutic scope .
Analysis :
- The target compound’s lack of pyrazole or isoxazole rings may limit its anti-inflammatory potency compared to ’s derivatives but simplify synthesis .
- Mercapto group conservation across analogs (e.g., ) underscores its role in hydrogen bonding and enzyme inhibition, a likely contributor to the target’s bioactivity .
Physicochemical Properties
*Calculated based on molecular formula.
Q & A
Q. What are the foundational synthetic routes for preparing N,N-Diethyl-3-(5-mercapto-4-phenyl-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide?
The compound is synthesized via multi-step protocols. A common approach involves forming the triazole core through cyclization reactions, such as condensing thiourea derivatives with hydrazine or substituted amines. Subsequent functionalization of the benzenesulfonamide moiety is achieved using alkylation or sulfonation agents (e.g., diethyl sulfate). Key steps include optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., p-toluenesulfonic acid) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the triazole ring and sulfonamide substituents. Fourier-Transform Infrared (FT-IR) identifies functional groups like -SH (2500–2600 cm⁻¹) and sulfonamide S=O stretches (~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details .
Q. How is the compound’s stability assessed under varying storage conditions?
Stability studies involve accelerated degradation tests under controlled humidity (e.g., 40°C/75% RH) and light exposure. Analytical methods like HPLC monitor purity over time, while Differential Scanning Calorimetry (DSC) assesses thermal stability. Storage at -20°C in inert atmospheres (argon) is recommended for long-term preservation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reaction pathways?
Density Functional Theory (DFT) calculations predict transition states and intermediates for key reactions (e.g., triazole cyclization). Discrepancies between experimental yields and computational predictions are addressed by refining solvent effect parameters (e.g., using COSMO-RS models) or revisiting proposed mechanisms (e.g., alternative proton transfer pathways) .
Q. What strategies optimize regioselectivity in triazole functionalization?
Regioselective modifications are achieved by tuning reaction conditions:
- Electrophilic substitution : Use directing groups (e.g., -SO₂NHR) to guide sulfonation/alkylation.
- Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/alkyl groups at specific positions.
- pH control : Basic conditions favor deprotonation of the mercapto (-SH) group, enhancing nucleophilic reactivity at the triazole C-3 position .
Q. How do steric and electronic effects influence biological activity in derivatives?
Structure-Activity Relationship (SAR) studies systematically vary substituents (e.g., replacing phenyl with electron-withdrawing groups) and assess bioactivity. For example:
- Antimicrobial assays : Microbroth dilution tests against Gram-positive/negative bacteria reveal enhanced activity with hydrophobic substituents (e.g., cycloheptyl vs. methyl).
- Docking simulations : Molecular docking into enzyme active sites (e.g., dihydrofolate reductase) identifies critical hydrogen-bonding interactions with the sulfonamide group .
Q. What methodologies address discrepancies in spectroscopic vs. crystallographic data?
Conflicting data (e.g., NMR shifts vs. X-ray bond lengths) are resolved by:
- Dynamic NMR : Detects conformational flexibility in solution.
- Solid-State NMR : Compares crystalline vs. solution-phase structures.
- Multivariate analysis : Correlates computational (DFT) and experimental data to identify outliers .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for yield improvement .
- Biological Screening : Combine in vitro assays with in silico ADMET predictions to prioritize lead compounds .
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 117839-88-0) for consistency checks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
